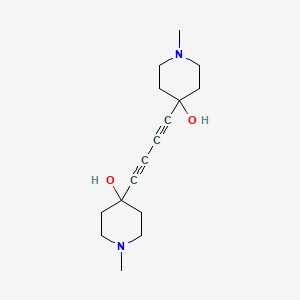![molecular formula C14H20N2O3 B14478202 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol CAS No. 65476-09-7](/img/structure/B14478202.png)
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Vorbereitungsmethoden
The synthesis of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3-catalyzed aerobic oxidation reactions. For instance, 2-aminophenol can react with 1-formyl-o-carborane in the presence of toluene at 110°C for 24 hours to yield the desired benzoxazole derivative .
Analyse Chemischer Reaktionen
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihistamine effects.
Industrial Applications: These compounds are used as intermediates in the synthesis of various bioactive molecules and as optical brighteners in laundry detergents.
Wirkmechanismus
The mechanism of action of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can be compared with other similar compounds, such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
65476-09-7 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(1,2-benzoxazol-3-yloxy)-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-10(17)9-18-13-11-6-4-5-7-12(11)19-16-13/h4-7,10,15,17H,8-9H2,1-3H3 |
InChI-Schlüssel |
XXYUSUGXFUPTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=NOC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
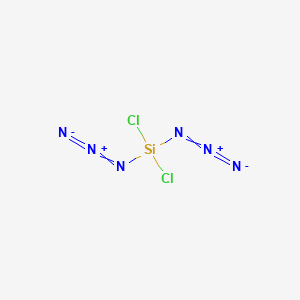
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)


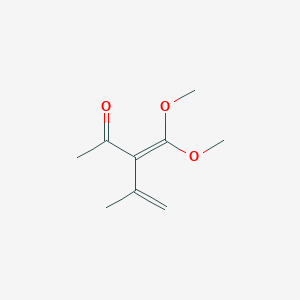
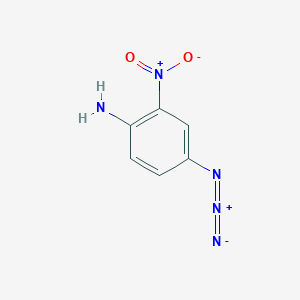

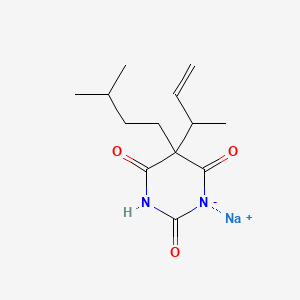
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
